N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4H-pyran-2-carboxamide core substituted with a methoxy group at position 5 and a 4-oxo moiety. This compound has drawn interest in medicinal chemistry due to its hybrid heterocyclic framework, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-12-7-21-11(6-10(12)17)14(19)16-9-5-3-2-4-8(9)13(15)18/h2-7H,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUMZCALZZSRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate carbamoylphenyl precursor and introduce the methoxy and pyran functionalities through a series of reactions. These reactions often require specific catalysts, solvents, and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle Modifications: Pyran vs. Benzene
A critical structural analogue is N-(2-carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide (B1) (). While both compounds share the N-(2-carbamoylphenyl) group, B1 features a benzamide core instead of a pyran ring. Key differences include:
- Electronic Effects : The pyran ring’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to B1’s benzene core.
- Substituent Positioning: B1 includes a trifluoromethylphenylamino group, which introduces strong electron-withdrawing effects, whereas the pyran derivative’s 5-methoxy and 4-oxo groups modulate electron density differently.
Table 1: Physicochemical Properties
Functional Group Impact on Bioactivity
highlights the importance of selenium in antiviral compounds like benzisoselenazol-3(2H)-ones. While the target compound lacks selenium, its carbamoyl and pyran moieties may influence bioactivity similarly to other heterocycles:
- Antiviral Potential: Selenium-containing analogues (e.g., benzisoselenazol-3(2H)-ones) exhibit MIC values as low as 1 µg/mL against HHV-1 and EMCV due to Se–N bond cleavage . Non-selenium analogues (e.g., disulfides) are inactive, underscoring the irreplaceable role of selenium. The target compound’s pyran core may lack this mechanism but could interact with viral enzymes via its carbonyl groups.
- Cytotoxicity : Pyran derivatives often show lower cytotoxicity than selenium-containing compounds. For example, benzisoselenazol-3(2H)-ones have TCCD50 values <50 µg/mL in A549 cells , whereas pyran-based structures (depending on substitution) may exhibit higher safety margins.
Biological Activity
N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound belonging to the pyran class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyran ring with a methoxy group and a carbamoyl phenyl substituent. Its molecular formula is , indicating the presence of functional groups that contribute to its reactivity and biological properties.
Biological Activities
Research has shown that derivatives of the 4H-pyran scaffold exhibit significant antitumor , antioxidant , and antibacterial properties. The specific biological activities associated with this compound include:
- Antitumor Activity : Studies indicate that certain 4H-pyran derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and potential as CDK2 inhibitors, which are critical in cell cycle regulation .
- Antioxidant Properties : The compound has shown strong free radical scavenging abilities, making it a candidate for therapeutic applications in oxidative stress-related diseases. DPPH scavenging assays have indicated that some derivatives outperform standard antioxidants like butylated hydroxytoluene (BHT) .
- Antibacterial Effects : Preliminary studies suggest that this compound exhibits antibacterial activity against various Gram-positive bacteria, with lower IC50 values than traditional antibiotics like ampicillin .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes by binding to their active sites, thereby inhibiting their functions. This action is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, which plays a crucial role in programmed cell death .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of the pyran scaffold significantly inhibited the proliferation of HCT-116 colorectal cancer cells. Compounds such as 4d and 4k showed IC50 values of 75.1 µM and 85.88 µM respectively, indicating potent cytotoxicity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict interactions between this compound and CDK2, revealing potential binding affinities that support its role as an inhibitor.
Comparative Analysis
The following table summarizes the biological activities of various related compounds within the pyran class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyran ring with methoxy and carbamoyl groups | Antitumor, antioxidant, antibacterial |
| 5-Hydroxy-4H-Pyran-2-Carboxylic Acid | Hydroxyl group on pyran | Antimicrobial |
| 2-Amino-5-Oxo-4H-Pyran Derivatives | Amino group substitution | Antitumor, antioxidant |
| Methyl 5-Benzyloxy-4-Oxo-4H-Pyran-2-Carboxylate | Benzyloxy substitution | Antibiotic precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
